

# Application Note: Forensic Toxicology Screening of Metoprolol using ODesmethylmetoprolol-d5

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Compound of Interest		
Compound Name:	O-Desmethylmetoprolol-d5	
Cat. No.:	B563557	Get Quote

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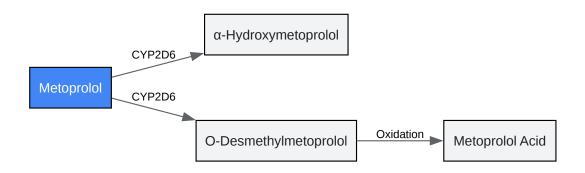
### Introduction

Metoprolol is a widely prescribed beta-blocker for the management of cardiovascular diseases. Its presence and concentration in biological specimens are of significant interest in forensic toxicology to determine compliance, overdose, or its potential role in adverse events. This application note details a robust and sensitive method for the quantitative analysis of metoprolol in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **O-Desmethylmetoprolol-d5** as the internal standard.

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into two main metabolites:  $\alpha$ -hydroxymetoprolol and O-desmethylmetoprolol.[1] The use of a deuterated internal standard of a major metabolite, such as **O-Desmethylmetoprolol-d5**, provides a reliable method for accurate quantification by closely mimicking the analyte's behavior during sample preparation and analysis.

# **Metoprolol Metabolism Signaling Pathway**





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Caption: Metabolic pathway of Metoprolol.

# **Experimental Protocol**

This protocol describes a liquid-liquid extraction (LLE) method for the isolation of metoprolol from whole blood, followed by analysis using LC-MS/MS.

- 1. Materials and Reagents
- Metoprolol reference standard
- O-Desmethylmetoprolol-d5 internal standard (IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Methyl tert-butyl ether (MTBE)
- Deionized water
- Drug-free whole blood for calibration and quality control samples



#### 2. Sample Preparation

A liquid-liquid extraction procedure is employed for sample cleanup and concentration.

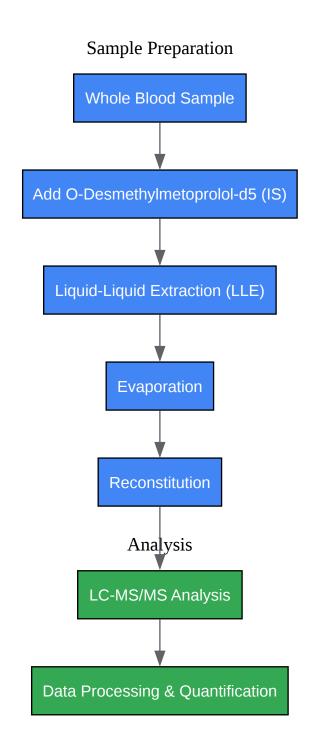
- Pipette 100  $\mu$ L of whole blood sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
- Add 25 μL of the internal standard working solution (O-Desmethylmetoprolol-d5 in methanol).
- Add 50 μL of 0.1 M sodium hydroxide to basify the sample.
- Vortex for 10 seconds.
- Add 500 μL of methyl tert-butyl ether (MTBE).
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
- 3. LC-MS/MS Instrumentation and Conditions



Parameter	Condition	
LC System		
Column	C18 column (e.g., 50 x 2.1 mm, 1.8 μm)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Gradient	10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute	
Flow Rate	0.4 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	
MS/MS System		
Ionization Mode	Electrospray Ionization (ESI), Positive	
Monitored Transitions	Metoprolol: m/z 268.2 → 116.1 (Quantifier), 268.2 → 133.1 (Qualifier)	
O-Desmethylmetoprolol-d5 (IS): m/z 259.2 → 121.1		
Collision Energy	Optimized for each transition	
Dwell Time	100 ms	

# **Experimental Workflow**





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Caption: Experimental workflow for metoprolol analysis.



## **Method Validation**

The method was validated according to established forensic toxicology guidelines. The following parameters were assessed:

Table 1: Method Validation Parameters

Parameter	Result	
Linearity Range	5 - 1000 ng/mL (r² > 0.99)	
Limit of Detection (LOD)	1 ng/mL	
Limit of Quantification (LOQ)	5 ng/mL	
Recovery	85 - 95%	
Matrix Effect	Within acceptable limits (88 - 105%)	

Table 2: Precision and Accuracy

QC Level (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% bias)
Low (15)	< 5%	< 6%	± 5%
Medium (150)	< 4%	< 5%	± 4%
High (800)	< 3%	< 4%	± 3%

## **Discussion**

The presented LC-MS/MS method provides a reliable and robust approach for the quantification of metoprolol in forensic toxicology casework. The use of **O**-

**Desmethylmetoprolol-d5** as an internal standard ensures accurate and precise results by compensating for variations in sample preparation and instrument response. The validation data demonstrates that the method is sensitive, specific, and accurate over a clinically and forensically relevant concentration range. This application note serves as a comprehensive guide for laboratories implementing forensic toxicology screening for metoprolol.



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#### References

- 1. Determination of metoprolol and its two metabolites in human plasma and urine by high performance liquid chromatography with fluorescence detection and its application in pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
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